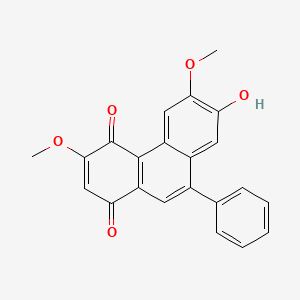
5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with 2-amino-2-methyl-1-propanol under acidic conditions to form the oxazolidinone ring.
-
Step 1: Formation of Intermediate
Reactants: 4-piperidone, 2-amino-2-methyl-1-propanol
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: Nucleophilic addition of the amine to the carbonyl group of 4-piperidone
-
Step 2: Cyclization
Conditions: Heating the intermediate under reflux
Reaction: Intramolecular cyclization to form the oxazolidinone ring
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines and alcohols derived from the oxazolidinone ring.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one serves as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They are investigated for use in treating conditions such as bacterial infections and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-(piperidin-4-yl)-1,3-thiazolidin-2-one: Similar structure but with a sulfur atom replacing the oxygen in the ring.
5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-4-one: Similar structure but with a different substitution pattern on the oxazolidinone ring.
Uniqueness
5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5,5-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)7-12(9(13)14-10)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKACNDPLREQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)

![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)



![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)




